6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine
Description
Properties
IUPAC Name |
6-(3-pyridin-2-ylpyrrolidin-1-yl)-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c1-2-5-15-11(3-1)10-4-6-20(7-10)14-12-13(17-8-16-12)18-9-19-14/h1-3,5,8-10H,4,6-7H2,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLIHUNUILODSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
In this approach, 6-chloro-9H-purine reacts with 3-(pyridin-2-yl)pyrrolidin-1-amine under basic conditions. A representative procedure involves heating 6-chloropurine (1.0 equiv) with the pyrrolidinylpyridine amine (1.2 equiv) in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours in the presence of cesium carbonate (Cs2CO3, 2.0 equiv). The reaction proceeds via deprotonation of the amine to generate a nucleophilic species that displaces the chloride leaving group.
Key Considerations:
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state.
-
Base Selection: Cs2CO3 outperforms K2CO3 or NaH due to superior solubility and milder conditions, achieving yields of 65–78%.
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Purification Challenges: Residual DMF complicates isolation, necessitating chromatographic purification with ethyl acetate/hexane gradients.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed couplings, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions, enable modular assembly of the target compound.
Suzuki-Miyaura Coupling
This method couples 6-bromo-9H-purine with 3-(pyridin-2-yl)pyrrolidin-1-ylboronic acid. A protocol adapted from Ambeed employs Pd(OAc)2 (5 mol%), 1,1'-bis(diphenylphosphino)ferrocene (DPPF, 10 mol%), and CuCl (20 mol%) in DMF at 100°C under nitrogen, yielding 55% after silica gel chromatography.
Optimization Insights:
Buchwald-Hartwig Amination
Direct amination of 6-bromo-9H-purine with 3-(pyridin-2-yl)pyrrolidine is achieved using Pd2(dba)3 (2.5 mol%), XantPhos (5 mol%), and NaOtBu in toluene at 110°C. This method circumvents boronic acid synthesis but requires stringent anhydrous conditions, yielding 60–70%.
Preparation of 3-(Pyridin-2-yl)pyrrolidine Intermediates
The pyrrolidinylpyridine moiety is synthesized via two pathways:
Reductive Amination of Pyridine-2-carbaldehyde
Condensation of pyridine-2-carbaldehyde with pyrrolidine in dichloroethane (DCE) using NaBH(OAc)3 as a reducing agent affords 3-(pyridin-2-yl)pyrrolidine in 85% yield. The reaction proceeds via imine formation followed by hydride reduction.
Cross-Coupling of Halopyridines
2-Bromo-6-(pyrrolidin-1-yl)pyridine, synthesized by refluxing 2,6-dibromopyridine with pyrrolidine, serves as a precursor. Subsequent Suzuki coupling with purine boronic esters (e.g., 9H-purine-6-boronic acid pinacol ester) under Pd(PPh3)4/K2CO3 in THF/H2O (4:1) at 70°C yields the target compound in 92%.
Reaction Optimization and Mechanistic Analysis
Catalyst Loading and Solvent Effects
Comparative studies reveal that Pd(OAc)2/DPPF in DMF (55% yield) is less efficient than PdCl2/PPh3/Ag2O in DMA (69% yield) for couplings involving electron-deficient purines. Microwave-assisted reactions (140°C, 4–24 min) reduce reaction times but lower yields to 54%.
Table 1. Comparative Yields Under Varied Conditions
Protecting Group Strategies
Tert-butyloxycarbonyl (Boc) protection of the pyrrolidine nitrogen, as in tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate, prevents side reactions during purine coupling. Deprotection with HCl/dioxane post-coupling affords the free amine in >90% yield.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN) shows ≥95% purity post-chromatography.
Applications and Comparative Efficacy
6-[3-(Pyridin-2-yl)pyrrolidin-1-yl]-9H-purine derivatives exhibit potential as kinase inhibitors and GPCR modulators, akin to diarylurea cannabinoid CB1 receptor ligands. Structural analogs with tert-butyl carboxylate groups demonstrate enhanced solubility, enabling in vivo pharmacokinetic studies .
Chemical Reactions Analysis
Types of Reactions
6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyridine moiety can be reduced to form dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Strong bases such as sodium hydride and solvents like dimethylformamide are employed.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine moieties contribute to the compound’s binding affinity and specificity. The purine core plays a crucial role in the compound’s overall biological activity by facilitating interactions with nucleic acids or proteins.
Comparison with Similar Compounds
6-(Piperidin-1-yl)-9H-purine (35)
- Structure : A six-membered piperidine ring replaces the pyrrolidine group at the 6-position.
- Synthesis : Reacting 6-chloropurine with piperidine in n-BuOH at 100°C for 15 hours yields 87% of the product .
- NMR data (CDCl₃) shows distinct signals: H-8 (δ 7.95 ppm) and H-2 (δ 8.37 ppm) as singlets, with NH proton resonance at δ 13.89 ppm .
6-(Pyrrolidin-1-yl)-9H-purine Derivatives
- Example : (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid ()
- Structure : Features a pyrrolidine at C6, a chlorine at C2, and an acetic acid group at N8.
- Key Differences :
- The chloro substituent introduces electron-withdrawing effects, altering electronic properties compared to the pyridinyl group in the target compound.
- The acetic acid moiety enhances hydrophilicity, which may improve solubility but reduce membrane permeability .
6-Arylpurines (e.g., 6-Phenyl-9H-purine)
- Synthesis : Suzuki coupling of 6-chloropurine with arylboronic acids using Pd(PPh₃)₄ yields aryl-substituted purines .
- Lack of nitrogen atoms in substituents limits hydrogen-bonding interactions compared to pyrrolidine-pyridine hybrids .
Functionalized Pyrrolidine Derivatives
9-(4-Chlorophenyl)-8-(3-methyl-2-furanyl)-6-(1-pyrrolidinyl)-9H-purine ()
- Structure : Combines a pyrrolidine at C6, a chlorophenyl at N9, and a furanyl group at C8.
- Key Differences: The furan ring introduces oxygen-based polarity, contrasting with the pyridine’s nitrogen in the target compound.
(R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol ()
- Structure : Features a benzylamine linker between the purine and pyridine groups.
- Key Differences: The flexible benzylamine spacer may improve binding to deep protein pockets compared to the rigid pyrrolidine-pyridine system.
Electronic and Steric Effects
- Pyridine vs. Piperidine/Pyrrolidine :
- Pyridine’s aromatic nitrogen enhances π-π stacking with aromatic residues in enzymes (e.g., kinase ATP-binding sites), whereas saturated amines (piperidine/pyrrolidine) focus on hydrogen bonding.
- Pyrrolidine’s smaller ring size (5-membered vs. piperidine’s 6-membered) reduces steric hindrance, favoring interactions in compact binding sites .
Biological Activity
6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine is a complex organic compound characterized by a purine core substituted with a pyrrolidine ring and a pyridine moiety. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and potential therapeutic applications.
The biological activity of 6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine is primarily attributed to its interaction with various enzymes, particularly kinases. Kinases are crucial for cellular signaling pathways that regulate cell growth, differentiation, and metabolism. The compound has been shown to inhibit specific kinases, which can modulate significant signaling pathways affecting cellular processes such as:
- Cell cycle regulation
- Apoptosis
- Gene expression modulation
The inhibition of these pathways can lead to profound effects on cellular function and viability.
This compound exhibits several notable biochemical properties:
- Enzyme Interaction : It interacts with various enzymes and proteins, influencing their activity and stability.
- Cellular Effects : Alters the activity of transcription factors, leading to changes in gene expression related to cell cycle and apoptosis.
- Subcellular Localization : The compound can localize within the nucleus, where it may interact with nucleic acids and regulatory proteins, further influencing gene expression.
Research Findings
Recent studies have highlighted the biological activity of compounds related to 6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine. For instance, similar pyrrolidine derivatives have shown antibacterial properties against various pathogens. Table 1 summarizes some findings related to pyrrolidine derivatives and their biological activities.
| Compound Name | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sophoramine | Active against E. coli | 0.04 - 0.05 M |
| Cytisine | Active against E. coli | 0.03 - 0.05 M |
| Oxymatrine | Active against E. coli | 0.05 M |
These findings suggest that structural features of pyrrolidine derivatives play a significant role in their biological activities.
Case Studies
- Antibacterial Activity : A study focused on various pyrrolidine derivatives demonstrated that certain compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Escherichia coli. These compounds had MIC values ranging from 75 µg/mL to >125 µg/mL, indicating their potential as therapeutic agents against bacterial infections .
- Cancer Research : Another study investigated the use of purine derivatives in treating proliferative diseases such as cancer. The results indicated that compounds similar to 6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine could inhibit tumor growth through kinase inhibition pathways .
Q & A
Q. How can researchers validate the absence of mutagenic impurities (e.g., alkylating agents) from synthesis?
- Protocol :
- Ames Test : Screen for bacterial mutagenicity.
- LC-UV/Vis : Monitor residual allyl bromide or other genotoxic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
